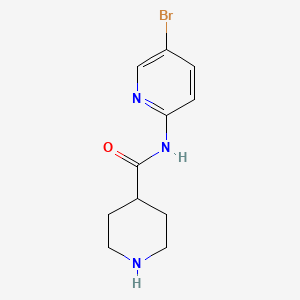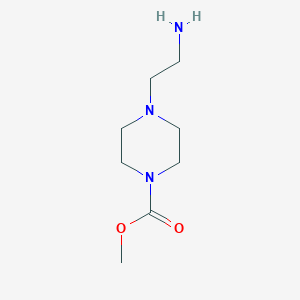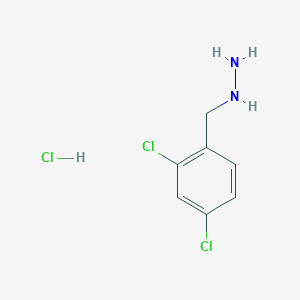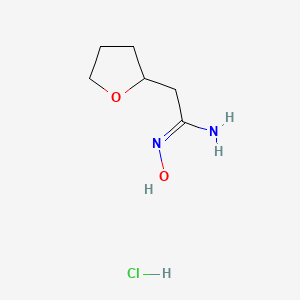
2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene
Overview
Description
2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is a synthetic compound characterized by its dichloro and isothiocyanatoethyl functional groups. It belongs to the benzene family and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of thiourea derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The isothiocyanate group is known to react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. This mechanism is similar to other isothiocyanate-containing compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl isothiocyanate
- 4-Chloro-3-(isothiocyanatomethyl)benzoic acid
- 2,4-Dichloro-1-(isothiocyanatomethyl)benzene
Uniqueness
2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both dichloro and isothiocyanatoethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-1-(1-isothiocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NS/c1-6(12-5-13)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHKYLIKPGDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)







![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)



